molecular formula C27H16ClN3O B13646899 2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-(dibenzo[b,d]furan-3-yl)-1,3,5-triazine

2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-(dibenzo[b,d]furan-3-yl)-1,3,5-triazine

Cat. No.: B13646899
M. Wt: 433.9 g/mol
InChI Key: GZOFSVKIJHCIME-UHFFFAOYSA-N
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Description

2-([1,1’-Biphenyl]-4-yl)-4-chloro-6-(dibenzo[b,d]furan-3-yl)-1,3,5-triazine is a complex organic compound that features a triazine core substituted with biphenyl and dibenzofuran groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-([1,1’-Biphenyl]-4-yl)-4-chloro-6-(dibenzo[b,d]furan-3-yl)-1,3,5-triazine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale organic synthesis techniques, utilizing automated reactors and stringent quality control measures to ensure high purity and yield. The exact methods can vary depending on the specific requirements and available technology.

Chemical Reactions Analysis

Types of Reactions

2-([1,1’-Biphenyl]-4-yl)-4-chloro-6-(dibenzo[b,d]furan-3-yl)-1,3,5-triazine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce different functional groups at specific positions on the molecule .

Scientific Research Applications

2-([1,1’-Biphenyl]-4-yl)-4-chloro-6-(dibenzo[b,d]furan-3-yl)-1,3,5-triazine has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-([1,1’-Biphenyl]-4-yl)-4-chloro-6-(dibenzo[b,d]furan-3-yl)-1,3,5-triazine exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological activities. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Dibenzofuran: Shares the dibenzofuran moiety but lacks the triazine core.

    Biphenyl derivatives: Contain the biphenyl group but differ in other structural aspects.

Uniqueness

2-([1,1’-Biphenyl]-4-yl)-4-chloro-6-(dibenzo[b,d]furan-3-yl)-1,3,5-triazine is unique due to its combination of biphenyl, dibenzofuran, and triazine groups, which confer distinct chemical and biological properties not found in simpler analogs .

Properties

Molecular Formula

C27H16ClN3O

Molecular Weight

433.9 g/mol

IUPAC Name

2-chloro-4-dibenzofuran-3-yl-6-(4-phenylphenyl)-1,3,5-triazine

InChI

InChI=1S/C27H16ClN3O/c28-27-30-25(19-12-10-18(11-13-19)17-6-2-1-3-7-17)29-26(31-27)20-14-15-22-21-8-4-5-9-23(21)32-24(22)16-20/h1-16H

InChI Key

GZOFSVKIJHCIME-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=NC(=N3)Cl)C4=CC5=C(C=C4)C6=CC=CC=C6O5

Origin of Product

United States

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